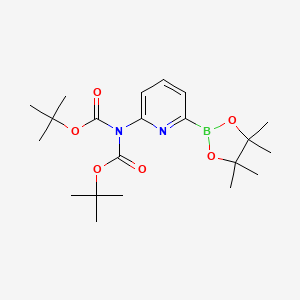

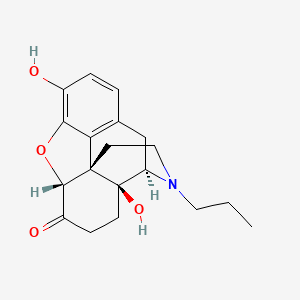

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions .

Mecanismo De Acción

Target of Action

The primary target of 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its overall bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester typically involves the following steps:

Metal-Halogen Exchange: The corresponding pyridinyl halides undergo metal-halogen exchange followed by borylation using trialkylborates.

Directed Ortho-Metallation (DoM): The metal-hydrogen exchange of the substituted pyridine is followed by borylation using trialkylborates.

Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane.

C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed activation followed by borylation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: Conversion to the corresponding boronic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Involvement in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Commonly uses reducing agents like sodium borohydride.

Substitution: Utilizes palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is widely used in scientific research due to its versatility:

Comparación Con Compuestos Similares

Similar Compounds

- 2-Aminopyridine-5-boronic acid pinacol ester

- 4-Pyridineboronic acid pinacol ester

- 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is unique due to its dual protective groups (Di-Boc) on the amino functionality, which provides enhanced stability and selectivity in reactions compared to other boronic esters .

Propiedades

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-13-11-12-14(23-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNZXYHMNGMQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)

![Tricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B571715.png)

![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)

![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)